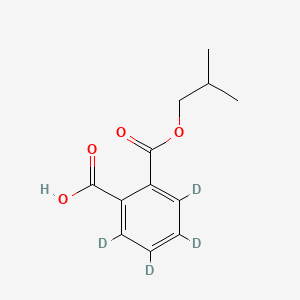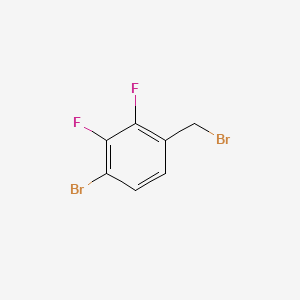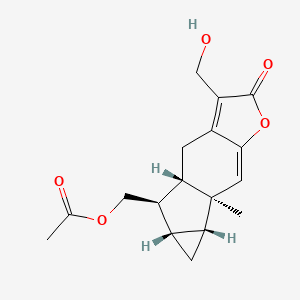![molecular formula C15H16BrNO B586025 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine-d4 CAS No. 1346598-69-3](/img/structure/B586025.png)
2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine-d4 is a deuterated derivative of 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine. This compound is characterized by the presence of a bromophenoxy group attached to an ethylpyridine moiety. The deuterium atoms in the compound are often used to study metabolic pathways and reaction mechanisms due to their unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine-d4 typically involves the following steps:
Bromination: The starting material, 4-bromophenol, undergoes bromination to introduce the bromine atom.
Etherification: The brominated phenol is then reacted with 2-(2-chloroethyl)-5-ethylpyridine in the presence of a base to form the ether linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine-d4 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation: Products include oxides or hydroxylated compounds.
Reduction: Products include de-brominated compounds or other reduced derivatives.
Aplicaciones Científicas De Investigación
2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine-d4 has diverse applications in scientific research:
Chemistry: Used as a probe to study reaction mechanisms and metabolic pathways due to its deuterium content.
Biology: Employed in the study of enzyme kinetics and metabolic processes.
Medicine: Investigated for its potential therapeutic properties and as a tracer in pharmacokinetic studies.
Industry: Utilized in the development of new materials and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine-d4 involves its interaction with specific molecular targets. The bromophenoxy group can interact with various enzymes and receptors, modulating their activity. The deuterium atoms provide stability and can alter the compound’s metabolic profile, making it useful for studying metabolic pathways and enzyme kinetics.
Comparación Con Compuestos Similares
Similar Compounds
2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine: The non-deuterated version of the compound.
2-[2-(4-Chlorophenoxy)ethyl]-5-ethylpyridine: A similar compound with a chlorine atom instead of bromine.
2-[2-(4-Fluorophenoxy)ethyl]-5-ethylpyridine: A similar compound with a fluorine atom instead of bromine.
Uniqueness
2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine-d4 is unique due to the presence of deuterium atoms, which provide enhanced stability and distinct isotopic properties. This makes it particularly valuable in research applications where isotopic labeling is required.
Propiedades
IUPAC Name |
2-[2-(4-bromo-2,3,5,6-tetradeuteriophenoxy)ethyl]-5-ethylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO/c1-2-12-3-6-14(17-11-12)9-10-18-15-7-4-13(16)5-8-15/h3-8,11H,2,9-10H2,1H3/i4D,5D,7D,8D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZJKXJBAFQCPO-YBNXMSKUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1OCCC2=NC=C(C=C2)CC)[2H])[2H])Br)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

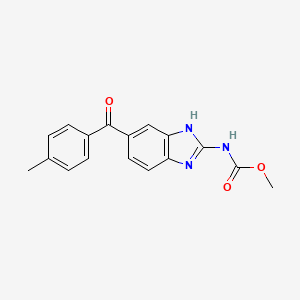
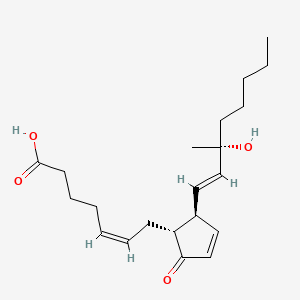
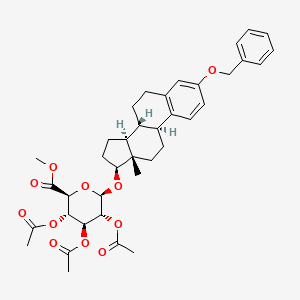
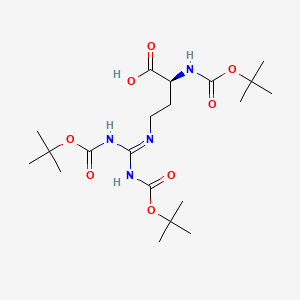
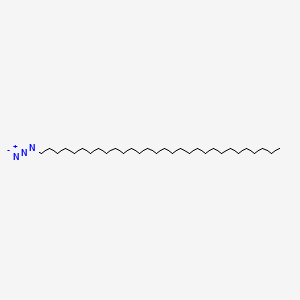
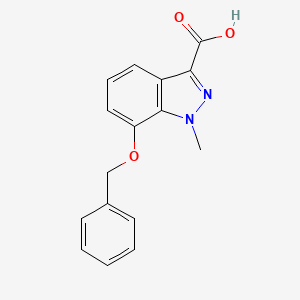
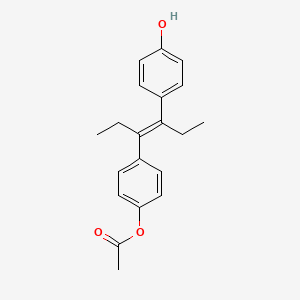
![6-Bromo-4-chloropyrrolo[1,2-B]pyridazine-3-carboxylic acid](/img/structure/B585955.png)
